5-Iodo-6-(trifluoromethyl)pyridin-2-ol 5-Iodo-6-(trifluoromethyl)pyridin-2-ol
Brand Name: Vulcanchem
CAS No.: 1227515-14-1
VCID: VC2965219
InChI: InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,(H,11,12)
SMILES: C1=CC(=O)NC(=C1I)C(F)(F)F
Molecular Formula: C6H3F3INO
Molecular Weight: 288.99 g/mol

5-Iodo-6-(trifluoromethyl)pyridin-2-ol

CAS No.: 1227515-14-1

Cat. No.: VC2965219

Molecular Formula: C6H3F3INO

Molecular Weight: 288.99 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-6-(trifluoromethyl)pyridin-2-ol - 1227515-14-1

Specification

CAS No. 1227515-14-1
Molecular Formula C6H3F3INO
Molecular Weight 288.99 g/mol
IUPAC Name 5-iodo-6-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3F3INO/c7-6(8,9)5-3(10)1-2-4(12)11-5/h1-2H,(H,11,12)
Standard InChI Key ZJWMBPKEDRAUAA-UHFFFAOYSA-N
SMILES C1=CC(=O)NC(=C1I)C(F)(F)F
Canonical SMILES C1=CC(=O)NC(=C1I)C(F)(F)F

Introduction

5-Iodo-6-(trifluoromethyl)pyridin-2-ol is a complex organic compound with the molecular formula C₆H₃F₃INO. It is a derivative of pyridine, featuring an iodine atom at the 5-position and a trifluoromethyl group at the 6-position. This unique combination of functional groups imparts distinct electronic and steric properties, enhancing its reactivity and potential applications in medicinal chemistry and agrochemicals .

Chemical Stability and Reactivity

The presence of the iodine and trifluoromethyl groups makes this compound reactive towards various chemical transformations, including nucleophilic substitutions and reductions. Common reagents used in these reactions include sodium azide and lithium aluminum hydride.

Synthesis and Production

The synthesis of 5-Iodo-6-(trifluoromethyl)pyridin-2-ol typically involves advanced organic chemistry techniques. Industrial production often employs continuous flow reactors to enhance efficiency and consistency, along with purification methods like chromatography to achieve high purity levels.

Medicinal Chemistry

This compound has been explored for its potential in drug design due to its antimicrobial and anticancer properties. The trifluoromethyl group enhances its lipophilicity, allowing it to permeate cell membranes and interact with enzymes and receptors, which may modulate biological pathways.

Agrochemical Applications

While specific agrochemical applications are less documented, compounds with similar structures are used in pesticide formulations due to their ability to interact with biological targets .

Hazard Statements

  • Signal Word: Warning

  • Hazard Statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation)

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Similar Compounds

Several compounds share structural similarities with 5-Iodo-6-(trifluoromethyl)pyridin-2-ol, including:

Compound NameStructural FeaturesSimilarity Index
5-Bromo-6-(trifluoromethyl)pyridin-2-amineBromine at position 50.85
5-Chloro-6-(trifluoromethyl)pyridin-2-amineChlorine at position 50.80
5-Fluoro-6-(trifluoromethyl)pyridin-2-amineFluorine at position 50.78
3-Iodo-4-(trifluoromethyl)pyridineIodine at position 30.75
4-Iodo-5-(trifluoromethyl)pyridin-2-olIodine at position 40.77

These compounds exhibit varying degrees of similarity based on their halogen substitutions and functional groups.

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